
3,5,5-Trimethylheptanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,5-Trimethylheptanal is an organic compound with the molecular formula C10H20O It is a type of aldehyde, characterized by the presence of a formyl group (-CHO) attached to a carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5-Trimethylheptanal typically involves the oxidation of 3,5,5-Trimethylheptanol. This can be achieved using various oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, this compound can be produced through the hydroformylation of 3,5,5-Trimethylhexene. This process involves the addition of a formyl group to the double bond of the alkene using a catalyst such as rhodium or cobalt complexes. The reaction is conducted under high pressure and temperature to achieve efficient conversion and high selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
3,5,5-Trimethylheptanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 3,5,5-Trimethylheptanoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: The compound can be reduced to 3,5,5-Trimethylheptanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Grignard reagents (RMgX) in anhydrous ether.
Major Products
Oxidation: 3,5,5-Trimethylheptanoic acid.
Reduction: 3,5,5-Trimethylheptanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,5,5-Trimethylheptanal has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,5,5-Trimethylheptanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical reactions. Additionally, its oxidation and reduction reactions play a crucial role in metabolic pathways, influencing cellular processes and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,5-Trimethylheptane: A hydrocarbon with similar structural features but lacks the formyl group.
3,5,5-Trimethylhexanal: Another aldehyde with a similar structure but a shorter carbon chain.
3,5,5-Trimethylheptanol: The corresponding alcohol of 3,5,5-Trimethylheptanal.
Uniqueness
This compound is unique due to its specific structural arrangement and the presence of the formyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
72333-11-0 |
|---|---|
Formule moléculaire |
C10H20O |
Poids moléculaire |
156.26 g/mol |
Nom IUPAC |
(3R)-3,5,5-trimethylheptanal |
InChI |
InChI=1S/C10H20O/c1-5-10(3,4)8-9(2)6-7-11/h7,9H,5-6,8H2,1-4H3/t9-/m0/s1 |
Clé InChI |
PCVQXUYBCYOTEJ-VIFPVBQESA-N |
SMILES isomérique |
CCC(C)(C)C[C@@H](C)CC=O |
SMILES canonique |
CCC(C)(C)CC(C)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


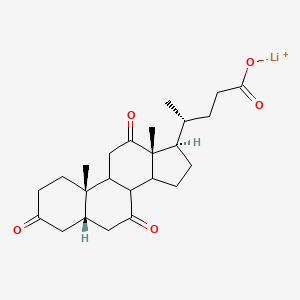
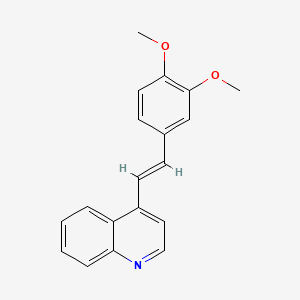
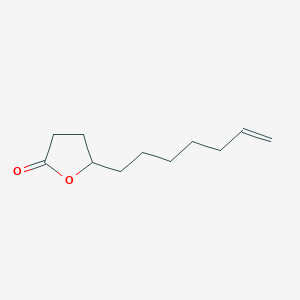
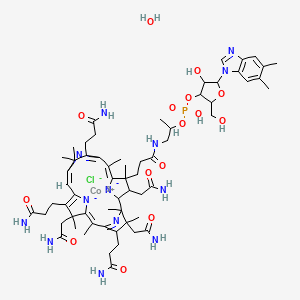
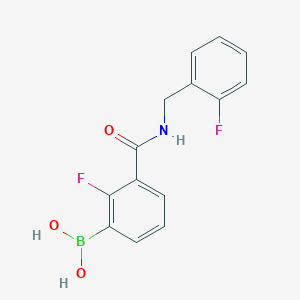
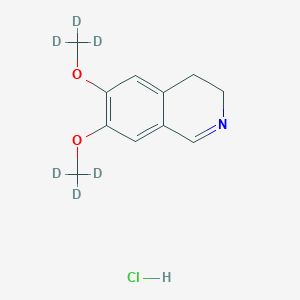
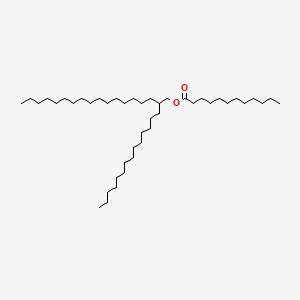
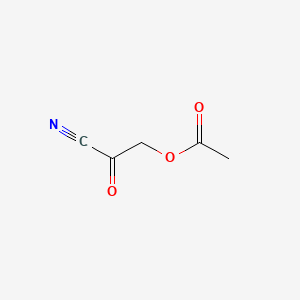
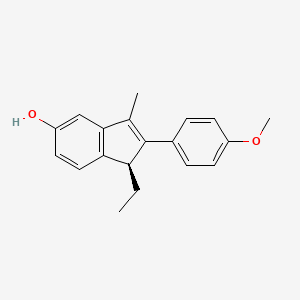

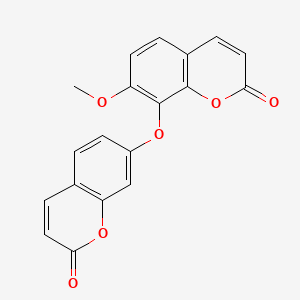
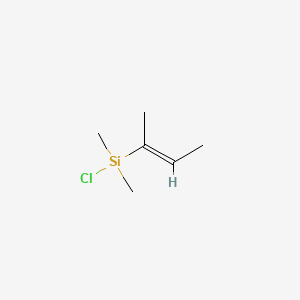
![methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate](/img/structure/B12656807.png)

